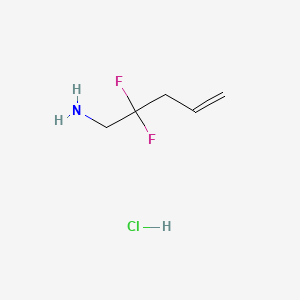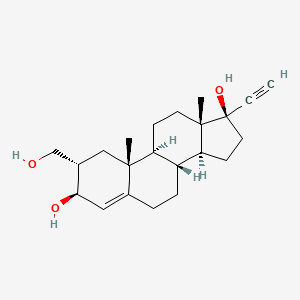
2-(Cyclooct-2-yn-1-yloxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclooct-2-yn-1-yloxy)ethan-1-ol is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of a cyclooctyne moiety attached to an ethan-1-ol group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclooct-2-yn-1-yloxy)ethan-1-ol typically involves the reaction of cyclooctyne with an appropriate alcohol under specific conditions. One common method involves the use of cyclooctyne and 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(cyclooct-2-yn-1-yloxy)ethan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclooct-2-yn-1-yloxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be employed for the reduction of the alkyne group.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(cyclooct-2-yn-1-yloxy)acetaldehyde or 2-(cyclooct-2-yn-1-yloxy)acetic acid.
Reduction: Formation of 2-(cyclooct-2-en-1-yloxy)ethan-1-ol or 2-(cyclooctyl-1-yloxy)ethan-1-ol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Scientific Research Applications
2-(Cyclooct-2-yn-1-yloxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Utilized in the development of new materials with unique properties, such as adhesives and coatings.
Mechanism of Action
The mechanism of action of 2-(cyclooct-2-yn-1-yloxy)ethan-1-ol involves its ability to participate in various chemical reactions due to the presence of the reactive alkyne and hydroxyl groups. The alkyne group can undergo cycloaddition reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions. These properties make it a versatile compound in chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclooct-2-yn-1-yloxy)acetic acid: Similar structure but with an acetic acid moiety instead of an ethan-1-ol group.
4-[(Cyclooct-2-yn-1-yloxy)methyl]benzoic acid: Contains a benzoic acid moiety attached to the cyclooctyne group.
Uniqueness
2-(Cyclooct-2-yn-1-yloxy)ethan-1-ol is unique due to its combination of a cyclooctyne moiety and an ethan-1-ol group, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo bioorthogonal reactions without interfering with biological processes makes it particularly valuable in biological and medical research.
Properties
CAS No. |
1309581-54-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-cyclooct-2-yn-1-yloxyethanol |
InChI |
InChI=1S/C10H16O2/c11-8-9-12-10-6-4-2-1-3-5-7-10/h10-11H,1-4,6,8-9H2 |
InChI Key |
AQYGQWZKMMQNFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


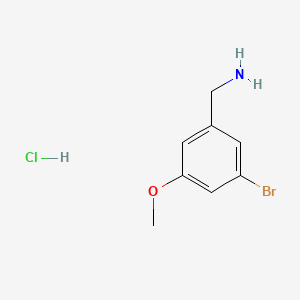
![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)
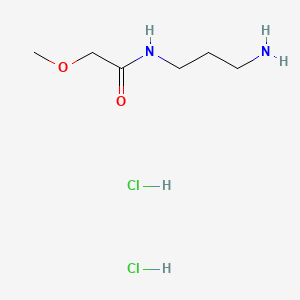
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)
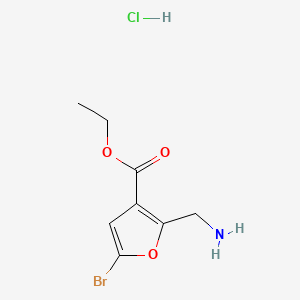
![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)

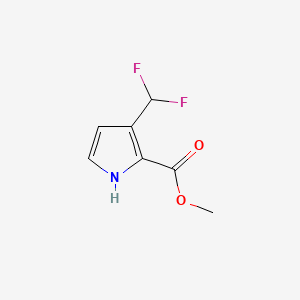
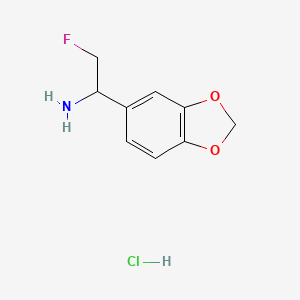
![(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride](/img/structure/B13452401.png)
